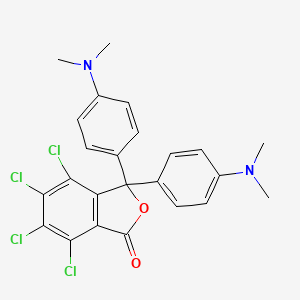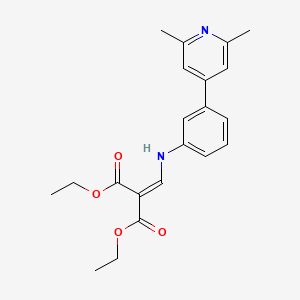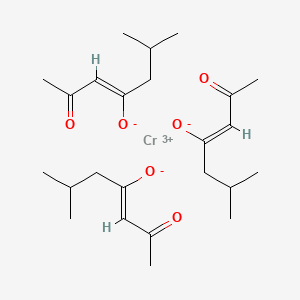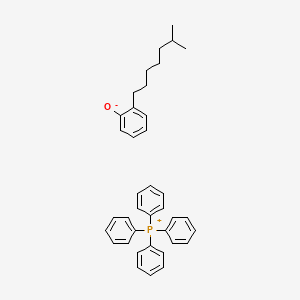
2-(6-methylheptyl)phenolate;tetraphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methylheptyl)phenolate;tetraphenylphosphanium is a complex organic compound that combines a phenolate ion with a tetraphenylphosphanium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-methylheptyl)phenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenols.
Substitution: The phenolate ion can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
2-(6-methylheptyl)phenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium involves the interaction of the phenolate ion with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The tetraphenylphosphanium cation can stabilize the phenolate ion, enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with similar reactivity but lacking the tetraphenylphosphanium cation.
Tetraphenylphosphonium chloride: Contains the tetraphenylphosphanium cation but lacks the phenolate ion.
Quinones: Oxidized derivatives of phenols with different reactivity and applications
Uniqueness
2-(6-methylheptyl)phenolate;tetraphenylphosphanium is unique due to the combination of the phenolate ion and the tetraphenylphosphanium cation. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and stability, making it valuable in various applications .
Propriétés
Numéro CAS |
94481-65-9 |
|---|---|
Formule moléculaire |
C38H41OP |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
2-(6-methylheptyl)phenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h1-20H;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
Clé InChI |
VYPQMQJRYHUVSO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCC1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


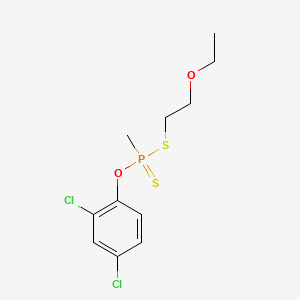

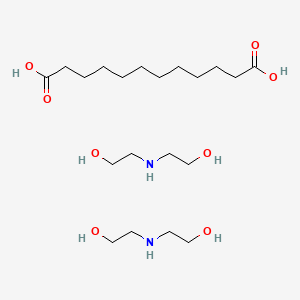
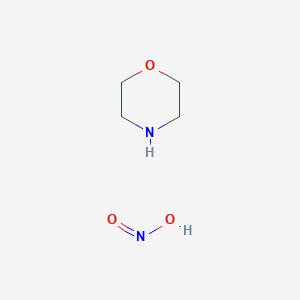
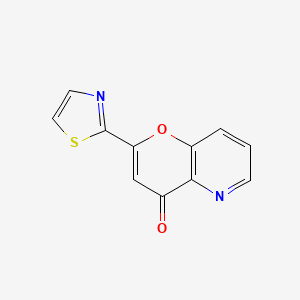
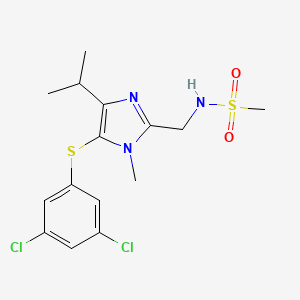
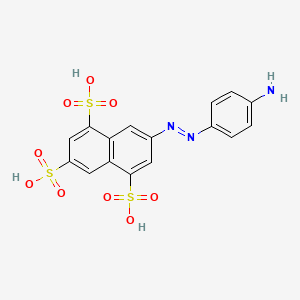

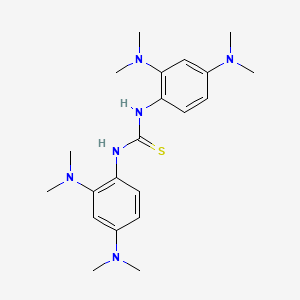
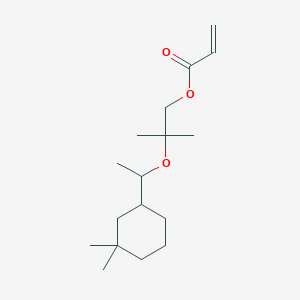
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
